5,7-Dichloro-4-methyl-1,2,3,4-tetrahydroquinoline
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Overview
Description
5,7-Dichloro-4-methyl-1,2,3,4-tetrahydroquinoline is a chemical compound belonging to the class of quinolines. Quinolines are heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry, organic synthesis, and material science. The presence of chlorine atoms and a methyl group in the structure of this compound imparts unique chemical properties that make it valuable for various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Dichloro-4-methyl-1,2,3,4-tetrahydroquinoline typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 2,4-dichloroaniline with acetone in the presence of a strong acid catalyst, such as hydrochloric acid, to form the desired tetrahydroquinoline derivative. The reaction is carried out at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of efficient catalysts and optimized reaction conditions ensures high yields and purity of the final product. Industrial production methods may also incorporate advanced purification techniques, such as recrystallization or chromatography, to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
5,7-Dichloro-4-methyl-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the compound into its corresponding dihydroquinoline derivatives.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups, such as alkyl or aryl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used under controlled conditions.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) in polar solvents.
Major Products Formed
Oxidation: Quinoline derivatives with various functional groups.
Reduction: Dihydroquinoline derivatives.
Substitution: Substituted quinoline derivatives with different functional groups.
Scientific Research Applications
5,7-Dichloro-4-methyl-1,2,3,4-tetrahydroquinoline has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5,7-Dichloro-4-methyl-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The presence of chlorine atoms and a methyl group in the structure can influence the compound’s binding affinity and selectivity towards its targets. Detailed studies on the molecular interactions and pathways involved are essential to understand the compound’s mechanism of action fully.
Comparison with Similar Compounds
Similar Compounds
- 5,7-Dichloro-1,2,3,4-tetrahydroquinoline
- 4-Methyl-1,2,3,4-tetrahydroquinoline
- 5,7-Dichloroquinoline
Comparison
5,7-Dichloro-4-methyl-1,2,3,4-tetrahydroquinoline is unique due to the presence of both chlorine atoms and a methyl group in its structure. This combination imparts distinct chemical properties, such as increased reactivity and potential biological activity, compared to similar compounds. The presence of chlorine atoms enhances the compound’s electrophilicity, making it more susceptible to nucleophilic substitution reactions. The methyl group can also influence the compound’s steric and electronic properties, affecting its overall reactivity and interactions with molecular targets.
Properties
Molecular Formula |
C10H11Cl2N |
---|---|
Molecular Weight |
216.10 g/mol |
IUPAC Name |
5,7-dichloro-4-methyl-1,2,3,4-tetrahydroquinoline |
InChI |
InChI=1S/C10H11Cl2N/c1-6-2-3-13-9-5-7(11)4-8(12)10(6)9/h4-6,13H,2-3H2,1H3 |
InChI Key |
YEQGPUWPVUYLIB-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCNC2=C1C(=CC(=C2)Cl)Cl |
Origin of Product |
United States |
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